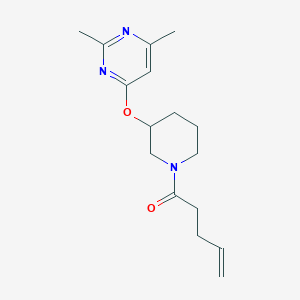

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-4-5-8-16(20)19-9-6-7-14(11-19)21-15-10-12(2)17-13(3)18-15/h4,10,14H,1,5-9,11H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFBZXNOJZNXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the formation of the pent-4-en-1-one group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:

2,6-Dimethylpyrimidin-4-yl derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to variations in their biological activities.

Piperidine derivatives: Compounds with a piperidine ring exhibit diverse pharmacological properties, depending on the attached functional groups.

Pent-4-en-1-one derivatives: These compounds are characterized by the presence of the pent-4-en-1-one group, which can influence their reactivity and biological effects.

Biological Activity

1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one, also referred to as a pyrimidine derivative, exhibits notable biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique structural features, including a piperidine ring and a pyrimidine moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3, with a molecular weight of approximately 367.449 g/mol. The structure includes a pentenone group that is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.449 g/mol |

| Structure | Chemical Structure |

Preliminary studies indicate that 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one may act as an enzyme inhibitor , interacting with specific receptors and modulating various biochemical pathways. Its potential as a therapeutic agent arises from its ability to influence cellular processes relevant to disease mechanisms.

Enzyme Inhibition

Research has highlighted the compound's role in inhibiting specific enzymes, which can lead to significant therapeutic effects. For example, it has been shown to inhibit enzymes involved in inflammatory pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against human promyelocytic leukemic HL-60 cells, indicating its potential as an anticancer agent .

Case Studies

- Cytotoxicity in Cancer Models : A study investigated the cytotoxic effects of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one on HL-60 cells. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations .

- Inflammation Modulation : Another study explored the compound's impact on inflammatory markers in vitro. It was found to reduce the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in live models.

- Structure–Activity Relationship (SAR) : Investigating variations in structure to optimize biological activity and minimize toxicity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation .

- Emergency Procedures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .

- Storage : Store in a cool, dry place (<25°C) in tightly sealed containers to prevent degradation .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Reaction Conditions : Use inert solvents like dichloromethane or THF under nitrogen atmosphere to minimize side reactions. Control reaction temperature (e.g., 0–25°C) to avoid thermal decomposition .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and characterize intermediates using FT-IR to confirm functional groups .

Q. What spectroscopic techniques are essential for initial characterization?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the piperidine-pyrimidine backbone. Compare chemical shifts with analogous compounds (e.g., δ 1.5–2.5 ppm for piperidinyl protons) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+ ~345.2) and fragmentation patterns .

- IR Spectroscopy : Identify key bands (e.g., C=O stretch ~1700 cm⁻¹, pyrimidine ring vibrations ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with 2D NMR (COSY, HSQC) to resolve ambiguities in proton coupling or stereochemistry .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Impurity Analysis : Use HPLC-MS (C18 column, acetonitrile/water gradient) to detect byproducts that may skew spectral interpretations .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor hydrolysis of the enone moiety (UV detection at 254 nm) .

- pH-Dependent Studies : Prepare buffered solutions (pH 1–13) and track decomposition kinetics using LC-MS. The piperidinyl ether bond is prone to acidic cleavage .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests moderate thermal stability) .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer :

- Analog Synthesis : Modify the pyrimidine (e.g., replace methyl groups with halogens) or the pent-4-en-1-one chain to assess bioactivity changes .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like kinase enzymes .

- Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC50 via enzymatic assays) against cancer cell lines .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental solubility data be addressed?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry. Compare with predicted LogP values (e.g., ChemAxon) .

- Polymorphism Checks : Perform PXRD to identify crystalline vs. amorphous forms, which may alter solubility profiles .

- Ionization Effects : Measure solubility at physiological pH (7.4) and adjust using co-solvents (e.g., PEG 400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.